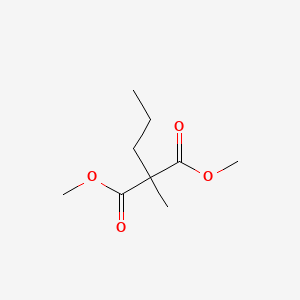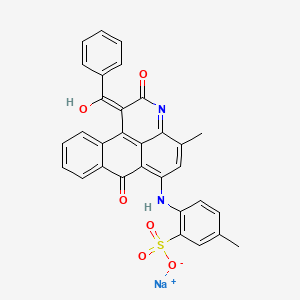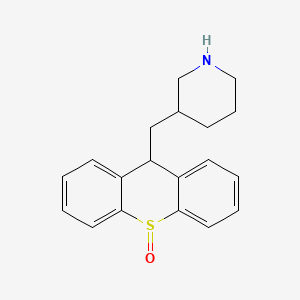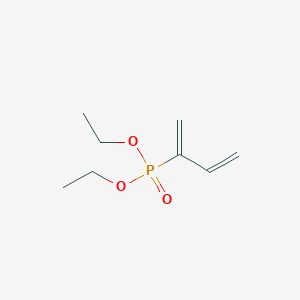
Dimethyl methyl(propyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl methyl(propyl)propanedioate, also known as dimethyl propanedioate, is an organic compound with the molecular formula C₇H₁₂O₄. It is a diester derived from propanedioic acid and is commonly used in organic synthesis due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl methyl(propyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, forming a new carbon-carbon bond. This reaction typically occurs under basic conditions using reagents such as sodium ethoxide in ethanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Dimethyl methyl(propyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
科学研究应用
Dimethyl methyl(propyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of dimethyl methyl(propyl)propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar Compounds
Dimethyl malonate: Similar in structure but lacks the propyl group.
Diethyl malonate: Similar ester but with ethyl groups instead of methyl groups.
Methyl propanedioate: Similar but with only one ester group.
Uniqueness
Dimethyl methyl(propyl)propanedioate is unique due to the presence of both methyl and propyl groups, which provide distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .
属性
CAS 编号 |
65896-61-9 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
dimethyl 2-methyl-2-propylpropanedioate |
InChI |
InChI=1S/C9H16O4/c1-5-6-9(2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3 |
InChI 键 |
SAMDDFSEIHPCID-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)


![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)








